Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate
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Overview
Description
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate is an organic compound belonging to the class of dihydroterephthalates It is characterized by the presence of two p-toluidino groups attached to a dihydroterephthalate core, with diethyl ester functionalities
Preparation Methods
The synthesis of diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate involves several key steps:
Condensation Reaction: The process begins with the condensation of diethyl succinate with aniline or other aromatic amines in the presence of an alkaline catalyst. This reaction forms diethyl succinyl succinate.
Aromatic Amine Addition: The diethyl succinyl succinate is then reacted with p-toluidine in the presence of an excess of the amine and a catalytic amount of a salt of the amine soluble in the reaction mixture.
Neutralization and Purification: The reaction mixture is neutralized, and the excess amine is removed.
Chemical Reactions Analysis
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinacridones, which are valuable pigments in the dye industry.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of quinacridones, which are used as pigments.
Material Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Biological Studies: Its derivatives may be explored for potential biological activities, although specific applications in biology and medicine are still under investigation.
Mechanism of Action
The mechanism of action of diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate involves its ability to undergo various chemical transformations. The aromatic amine groups can interact with electrophiles, while the ester functionalities can be hydrolyzed to form carboxylic acids. These reactions enable the compound to participate in a wide range of chemical processes, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate can be compared with other similar compounds, such as:
Diethyl 2,5-dianilino-3,6-dihydroterephthalate: This compound has aniline groups instead of p-toluidino groups, which may result in different reactivity and applications.
Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate:
Properties
CAS No. |
4898-57-1 |
---|---|
Molecular Formula |
C26H30N2O4 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
diethyl 2,5-bis(4-methylanilino)cyclohexa-1,4-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H30N2O4/c1-5-31-25(29)21-15-24(28-20-13-9-18(4)10-14-20)22(26(30)32-6-2)16-23(21)27-19-11-7-17(3)8-12-19/h7-14,27-28H,5-6,15-16H2,1-4H3 |
InChI Key |
JQVSBFSFDYFKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CC(=C(C1)NC2=CC=C(C=C2)C)C(=O)OCC)NC3=CC=C(C=C3)C |
Origin of Product |
United States |
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